molecular formula C12H15NO3 B1400988 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid CAS No. 1361111-50-3

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid

Cat. No. B1400988
CAS RN: 1361111-50-3
M. Wt: 221.25 g/mol
InChI Key: ODVSGXBKROKKOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is represented by the formula C12H15NO3. The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.25 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 407.9±35.0 °C at 760 mmHg . The melting point and other properties are not specified in the search results.

Scientific Research Applications

Pyridine derivatives, such as 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid, play a crucial role in various scientific research areas. These compounds are known for their versatile chemical properties and applications in medicinal chemistry, catalysis, and material science. Below, we summarize the key areas of application and findings from recent research efforts.

Role in Medicinal Chemistry

Research on pyridine derivatives, including structures similar to this compound, has shown significant promise in the development of new therapeutic agents. These compounds exhibit a wide range of biological activities, such as anticancer, antifungal, antibacterial, and anti-inflammatory effects. Studies highlight the importance of pyridine moieties in enhancing the efficacy and selectivity of pharmacological targets (Verma et al., 2019). Additionally, pyridine derivatives are explored for their chemosensing capabilities, demonstrating high affinity for various ions and neutral species, which underscores their potential in analytical chemistry applications (Abu-Taweel et al., 2022).

Applications in Catalysis and Material Science

In the realm of catalysis, pyridine derivatives have been employed as ligands in the synthesis of complex materials and catalysts. These compounds facilitate the development of novel catalytic systems that are efficient, selective, and possess unique properties for organic transformations. Research into hybrid catalysts, for example, has leveraged the structural features of pyridine-based ligands to synthesize materials with wide applicability in medicinal and pharmaceutical industries, showcasing their role in the synthesis of bioactive compounds (Parmar et al., 2023).

Biotechnological and Environmental Implications

Pyridine derivatives also find applications in biotechnology and environmental science. Studies on the microbial degradation of polyfluoroalkyl chemicals, which may contain pyridine-like structures, shed light on the potential environmental fate and biodegradability of these compounds. Understanding the mechanisms behind their microbial metabolism is crucial for assessing their environmental impact and designing strategies for pollution mitigation (Liu & Avendaño, 2013).

properties

IUPAC Name

4-(pyridin-3-ylmethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(3-6-16-7-4-12)8-10-2-1-5-13-9-10/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSGXBKROKKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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